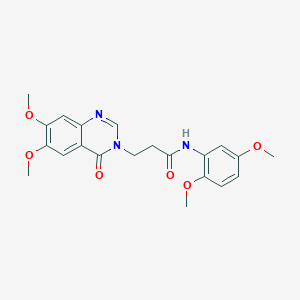![molecular formula C21H21N3O5S2 B12180061 4-{[(phenylsulfonyl)amino]methyl}-N-(4-sulfamoylbenzyl)benzamide](/img/structure/B12180061.png)
4-{[(phenylsulfonyl)amino]methyl}-N-(4-sulfamoylbenzyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(Phenylsulfonyl)amino]methyl}-N-(4-sulfamoylbenzyl)benzamide is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound features a benzamide core with phenylsulfonyl and sulfamoyl functional groups, contributing to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(phenylsulfonyl)amino]methyl}-N-(4-sulfamoylbenzyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the acylation of benzylamine derivatives with phenylsulfonyl chloride, followed by further functionalization to introduce the sulfamoyl group. The reaction conditions often require the use of organic solvents, such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Microreactor systems can be employed to optimize reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(Phenylsulfonyl)amino]methyl}-N-(4-sulfamoylbenzyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the conversion of sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Sulfide derivatives
Substitution: Various substituted benzamides
Applications De Recherche Scientifique
4-{[(Phenylsulfonyl)amino]methyl}-N-(4-sulfamoylbenzyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving inflammation or cancer.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-{[(phenylsulfonyl)amino]methyl}-N-(4-sulfamoylbenzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong interactions with these targets, modulating their activity and influencing various biological pathways. For example, the sulfonyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{[(Phenylsulfonyl)amino]methyl}-N-(3-pyridinyl)benzamide
- 4-[Methyl(phenylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide
Uniqueness
4-{[(Phenylsulfonyl)amino]methyl}-N-(4-sulfamoylbenzyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in various applications.
Propriétés
Formule moléculaire |
C21H21N3O5S2 |
|---|---|
Poids moléculaire |
459.5 g/mol |
Nom IUPAC |
4-(benzenesulfonamidomethyl)-N-[(4-sulfamoylphenyl)methyl]benzamide |
InChI |
InChI=1S/C21H21N3O5S2/c22-30(26,27)19-12-8-16(9-13-19)14-23-21(25)18-10-6-17(7-11-18)15-24-31(28,29)20-4-2-1-3-5-20/h1-13,24H,14-15H2,(H,23,25)(H2,22,26,27) |
Clé InChI |
MTUPOMIKOIIORX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl N-{[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}glycinate](/img/structure/B12179983.png)
![N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B12179985.png)

![N-[2-(1H-imidazol-4-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide](/img/structure/B12179999.png)
![methyl N-{[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate](/img/structure/B12180022.png)
![4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-methylisoquinolin-1(2H)-one](/img/structure/B12180036.png)


![N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12180056.png)

![2-(4-bromophenoxy)-N-[2-(morpholin-4-yl)-1-phenylethyl]acetamide](/img/structure/B12180070.png)

![2-{[1-(2-bromophenyl)ethyl]amino}-N-(cyclohexylmethyl)acetamide](/img/structure/B12180085.png)

